3',4'-Dichloro-3-(4-fluorophenyl)propiophenone
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Overview
Description
3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO and a molecular weight of 297.16 g/mol . It is used primarily in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3’,5’-Dichloro-3-(4-fluorophenyl)propiophenone
- 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone
- 3’-Fluoro-3-(4-methylphenyl)propiophenone
Uniqueness
3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNRBHTAFOUBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644599 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-74-6 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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